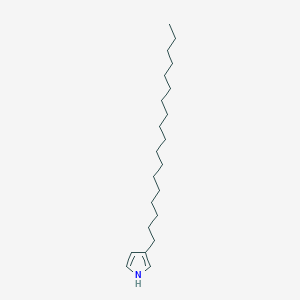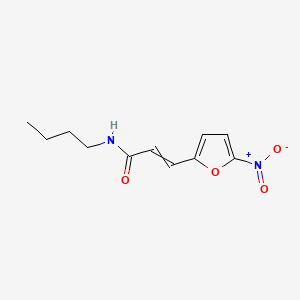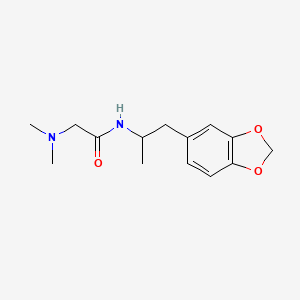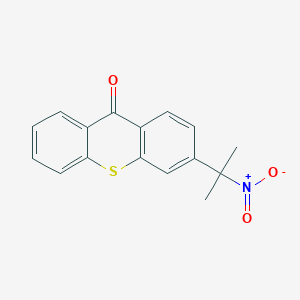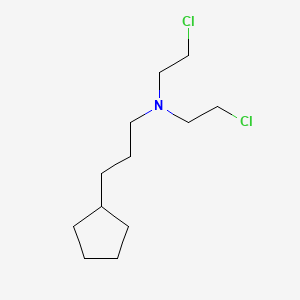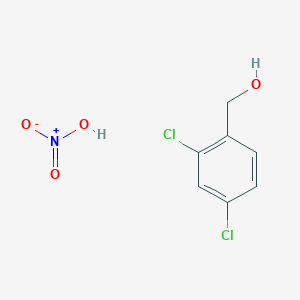
Bis(3-chloropropyl)carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-chloropropyl)carbamyl chloride: is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of two 3-chloropropyl groups attached to a carbamyl chloride moiety. It is a versatile intermediate used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chloropropyl)carbamyl chloride typically involves the reaction of 3-chloropropylamine with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(3-chloropropylamine)+phosgene→bis(3-chloropropyl)carbamyl chloride+2HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene, a highly toxic gas. The process is optimized to achieve high yields and purity of the product. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-chloropropyl)carbamyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the 3-chloropropyl groups can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form bis(3-chloropropyl)carbamic acid and hydrochloric acid.
Condensation: It can react with amines to form urea derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide can be performed at room temperature.
Condensation: Amines such as aniline or benzylamine are used, and the reaction is often conducted in the presence of a base like triethylamine.
Major Products:
Nucleophilic substitution: Products include azides, thiocyanates, or substituted amines.
Hydrolysis: The major product is bis(3-chloropropyl)carbamic acid.
Condensation: Urea derivatives are formed.
Applications De Recherche Scientifique
Bis(3-chloropropyl)carbamyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of bis(3-chloropropyl)carbamyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
- Bis(2-chloroethyl)carbamyl chloride
- Bis(4-chlorobutyl)carbamyl chloride
- Bis(2-chloropropyl)carbamyl chloride
Comparison: Bis(3-chloropropyl)carbamyl chloride is unique due to the presence of 3-chloropropyl groups, which provide distinct reactivity and properties compared to other similar compounds. For example, bis(2-chloroethyl)carbamyl chloride has shorter alkyl chains, leading to different steric and electronic effects in reactions. Bis(4-chlorobutyl)carbamyl chloride, on the other hand, has longer alkyl chains, which can influence its solubility and reactivity.
Propriétés
Numéro CAS |
97883-95-9 |
|---|---|
Formule moléculaire |
C7H12Cl3NO |
Poids moléculaire |
232.5 g/mol |
Nom IUPAC |
N,N-bis(3-chloropropyl)carbamoyl chloride |
InChI |
InChI=1S/C7H12Cl3NO/c8-3-1-5-11(7(10)12)6-2-4-9/h1-6H2 |
Clé InChI |
VGLSVPKAFHYIKI-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCCCl)C(=O)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


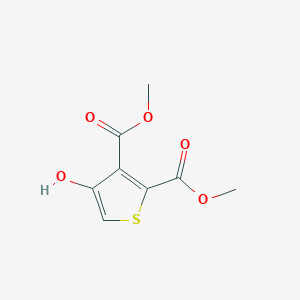
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
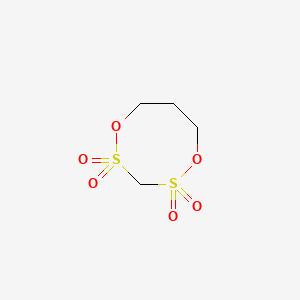
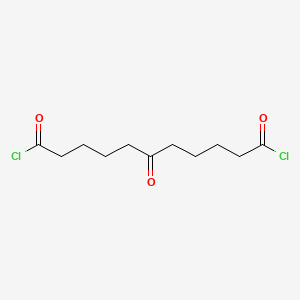
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)

